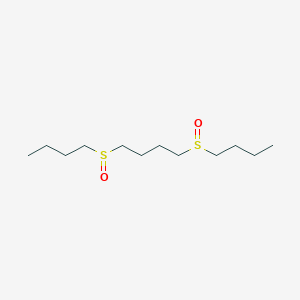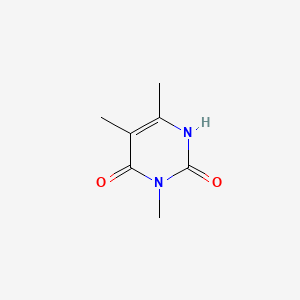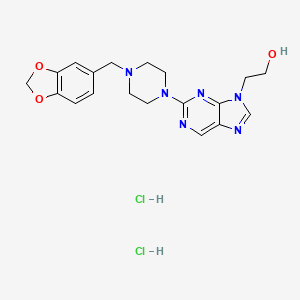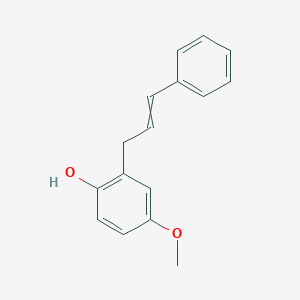
4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol is a phenolic compound known for its diverse biological activities. It has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol typically involves the reaction of 4-methoxybenzaldehyde with 3-phenylprop-2-en-1-ol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways involved in inflammation and neurodegeneration.
Medicine: Research indicates its potential use in treating conditions like Alzheimer’s disease and rheumatoid arthritis due to its anti-inflammatory and neuroprotective properties
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. By inhibiting STAT3, it reduces the expression of inflammatory proteins and amyloidogenic proteins, thereby mitigating inflammation and amyloidogenesis .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Known for its antioxidant properties.
2-Methoxy-4-(3-phenylprop-2-en-1-yl)phenol: Similar structure but with different substitution patterns.
4-Hydroxy-3-methoxybenzaldehyde:
Uniqueness
4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its ability to inhibit the STAT3 pathway. This makes it a valuable compound for therapeutic research .
Properties
CAS No. |
34591-41-8 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-methoxy-2-(3-phenylprop-2-enyl)phenol |
InChI |
InChI=1S/C16H16O2/c1-18-15-10-11-16(17)14(12-15)9-5-8-13-6-3-2-4-7-13/h2-8,10-12,17H,9H2,1H3 |
InChI Key |
ANOINEJMMUGSIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


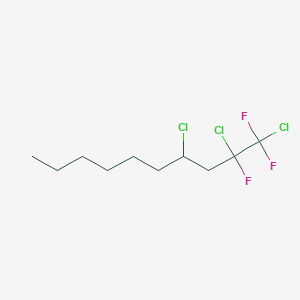
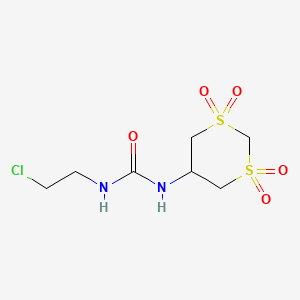
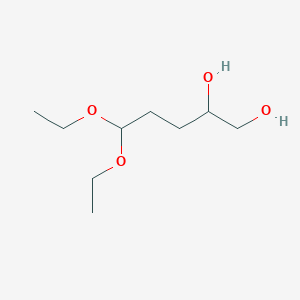
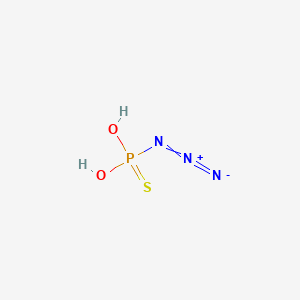





![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)

